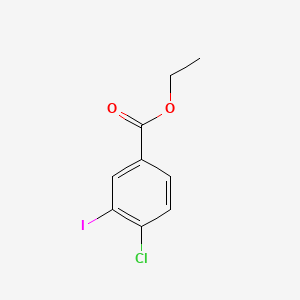

Ethyl 4-Chloro-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYFFWQUFXVRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 3 Iodobenzoate

Reactions Involving the Iodo Moiety

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo group more susceptible to a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The iodo substituent in ethyl 4-chloro-3-iodobenzoate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. fiveable.me

Suzuki Reaction: This reaction involves the coupling of the aryl iodide with an organoboron compound. While specific studies on this compound are not prevalent, related compounds like ethyl 4-iodobenzoate (B1621894) readily undergo Suzuki coupling. researchgate.net For instance, the coupling of ethyl 4-iodobenzoate with arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. researchgate.net The chloro substituent on this compound would likely remain intact under these conditions due to the higher reactivity of the C-I bond.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene. Studies on similar molecules, such as ethyl 4-iodobenzoate and 1-chloro-4-iodobenzene (B104392), demonstrate successful Heck couplings with various acrylates and styrenes. researchgate.neteiu.edu For example, the reaction of 1-chloro-4-iodobenzene with methyl acrylate (B77674) has been documented, indicating the selective reaction at the iodo-substituted position. eiu.edu

Sonogashira Reaction: This reaction facilitates the coupling of the aryl iodide with a terminal alkyne. The Sonogashira reaction is widely used due to its mild reaction conditions. wikipedia.org Ethyl 4-iodobenzoate has been successfully coupled with various alkynes using a palladium catalyst and a copper(I) co-catalyst. walisongo.ac.idscispace.comnih.gov The reactivity of aryl iodides in Sonogashira reactions is well-established, and the chloro group in this compound would be expected to be unreactive under standard Sonogashira conditions. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Similar Aryl Iodides

| Reaction Type | Aryl Iodide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | Ethyl 4-iodobenzoate | Arylboronic acid | Pd catalyst, base | Biaryl compound | researchgate.net |

| Heck | 1-Chloro-4-iodobenzene | Methyl acrylate | Pd catalyst | Aryl-substituted acrylate | eiu.edu |

| Sonogashira | Ethyl 4-iodobenzoate | Phenylacetylene | PdCl2(PPh3)2, CuI | Aryl-substituted alkyne | walisongo.ac.id |

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc Reagents)

The iodo group can be converted into various organometallic reagents, which are powerful nucleophiles for forming new carbon-carbon bonds.

Grignard Reagents: The formation of a Grignard reagent from an aryl iodide is a common transformation. manac-inc.co.jp This is typically achieved by reacting the aryl iodide with magnesium metal. For aryl iodides bearing sensitive functional groups like esters, an iodine-magnesium exchange reaction using reagents like isopropylmagnesium chloride (iPrMgCl) is often employed to avoid side reactions. acs.orgwiley.comresearchgate.net For instance, ethyl 4-iodobenzoate has been converted to its corresponding Grignard reagent via an I/Mg exchange reaction. uni-muenchen.de This Grignard reagent can then react with various electrophiles.

Organolithium Reagents: Organolithium reagents can be prepared from aryl iodides through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. kyoto-u.ac.jp These organolithium species are highly reactive nucleophiles. kyoto-u.ac.jp The presence of the ester group in this compound would require careful selection of reaction conditions to avoid attack at the carbonyl group.

Organozinc Reagents: Organozinc reagents offer a milder alternative to Grignard and organolithium reagents and are compatible with a wider range of functional groups. d-nb.info They can be prepared from aryl iodides through an iodine-zinc exchange reaction or by transmetalation from the corresponding organolithium or Grignard reagent. rsc.org These reagents are particularly useful in Negishi cross-coupling reactions. wiley.comacs.org For example, an arylzinc intermediate has been generated from 1-bromo-4-fluorobenzene (B142099) and subsequently used in a Negishi cross-coupling with ethyl 4-iodobenzoate. rsc.org

Nucleophilic Displacement of Iodine

While direct nucleophilic aromatic substitution of iodine on unactivated aryl iodides is generally difficult, it can be achieved under specific conditions. fiveable.me The iodide ion is a good leaving group, which facilitates this reaction. fiveable.me

Copper-catalyzed reactions can facilitate the displacement of iodine by various nucleophiles. For example, arenethiolates can react with nonactivated aryl iodides in the presence of copper(I) iodide to form aryl sulfides. oup.com

Halogen exchange reactions, where iodide is displaced by another halide (a Finkelstein-type reaction for aryl halides), can be promoted by copper catalysts. acsgcipr.org

Reactions Involving the Chloro Moiety

The carbon-chlorine bond is stronger and less reactive than the carbon-iodine bond. Therefore, reactions at the chloro position typically require more forcing conditions or specific catalytic systems that favor C-Cl bond activation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

For a nucleophilic aromatic substitution (SNAr) reaction to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ester group provides some electron-withdrawing character, but a direct SNAr at the chloro position is less likely than reactions at the more labile iodo position. However, under forcing conditions (high temperature and pressure with a strong nucleophile), substitution of the chlorine atom might be possible.

Transition Metal-Catalyzed Coupling Reactions at the Chloro Position

While the iodo group is more reactive, selective coupling at the chloro position can be achieved after the iodo group has already reacted or by using specific catalytic systems that are more effective for C-Cl bond activation.

Recent advances in catalysis have led to the development of ligands and conditions that enable the cross-coupling of less reactive aryl chlorides. wiley.comacs.org For example, specific palladium or nickel catalyst systems with electron-rich phosphine (B1218219) ligands can facilitate Suzuki or Negishi couplings of aryl chlorides. acs.orgacs.org

Temperature control can be used to achieve selective coupling. For instance, in dihaloarenes containing both bromine and chlorine, the C-Br bond can be selectively coupled at a lower temperature, and subsequent reaction at the C-Cl bond can be induced by raising the temperature. wiley.com A similar strategy could potentially be applied to this compound, where the C-I bond is reacted first, followed by a subsequent coupling at the C-Cl position under different conditions.

Reactions Involving the Ester Functional Group

The ethyl ester group in this compound is a key functional moiety that participates in a variety of characteristic reactions, including hydrolysis, transesterification, reduction, and amidation. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, alcohols, and amides, providing pathways to a diverse range of chemical derivatives.

The hydrolysis of an ester is the process of splitting it into a carboxylic acid and an alcohol by reaction with water. This reaction can be catalyzed by either an acid or a base. Base-promoted hydrolysis is known as saponification and is an irreversible process.

The general mechanism for base-catalyzed hydrolysis (saponification) involves a bimolecular acyl-oxygen fission (BAC2 mechanism). The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The ethoxide, being a strong base, subsequently deprotonates the carboxylic acid to form the carboxylate salt and ethanol (B145695). The consumption of hydroxide ions allows the reaction progress to be monitored, for example, by measuring changes in conductivity. researchgate.net

Kinetic studies on various ethyl esters, such as ethyl acetate (B1210297), show that saponification is typically a second-order reaction. researchgate.net While specific kinetic data for the saponification of this compound is not extensively detailed in the available literature, the principles are general. The rate is dependent on the concentrations of both the ester and the base. Electron-withdrawing substituents on the benzene (B151609) ring can influence the electrophilicity of the carbonyl carbon and thus affect the reaction rate. In acidic conditions, the hydrolysis reaction is reversible and typically proceeds via an AAC2 mechanism, where the carbonyl oxygen is first protonated to enhance the electrophilicity of the carbonyl carbon for attack by water. researchgate.net

Transesterification is the conversion of one ester into another by reacting it with an alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. In a typical base-catalyzed transesterification, an alkoxide nucleophile attacks the ester's carbonyl group, leading to a tetrahedral intermediate that subsequently eliminates the original alkoxy group. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent to provide a large excess. masterorganicchemistry.com

For aryl esters, various catalytic systems have been developed. For instance, ZnO nanoparticles have been shown to be an effective and selective catalyst for the transesterification of α-keto carboxylic esters. lookchem.com Another study demonstrated that potassium carbonate (K₂CO₃) can catalyze the transesterification of aryl esters with phenols without the need for transition metals. rsc.org

While specific studies on the transesterification of this compound are not prominent, these general methods would be applicable. For example, reacting this compound with methanol (B129727) under acidic or basic conditions would be expected to yield Mthis compound.

The ester functional group can be reduced to a primary alcohol. Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. google.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde, being more reactive than the initial ester, is immediately reduced further to the primary alcohol. In the case of this compound, reduction with a reagent like LiAlH₄ would yield (4-chloro-3-iodophenyl)methanol.

In the field of biocatalysis, asymmetric reduction of related ketoesters is a well-studied process. For example, the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate has been achieved using various microorganisms like Sporobolomyces salmonicolor or engineered Escherichia coli strains. nih.govnih.gov These enzymatic reductions are highly valued for producing chiral building blocks for pharmaceuticals. asianpubs.orgresearchgate.net However, it is important to note these examples involve the reduction of a ketone, not an ester functional group.

Esters can be converted into amides by reacting them with ammonia (B1221849) or primary or secondary amines. This reaction, often called aminolysis, typically requires heating as amines are less nucleophilic than alkoxides. The process involves nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate that then collapses to eliminate the alcohol.

More advanced methods for amidation exist. For example, carbonylazole derivatives have been shown to be chemoselective acylating reagents for forming amides from carboxylic acids, a process that can be extended from esters. escholarship.org While direct amidation studies on this compound are not widely reported, the principles of aminolysis are fundamental. Reaction with an amine such as methylamine (B109427) would be expected to produce N-methyl-4-chloro-3-iodobenzamide.

The ester can also be a precursor for other carboxylic acid derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert an ester into a hydrazide, as demonstrated in the synthesis of diacylhydrazine compounds from indomethacin (B1671933) ethyl ester. researchgate.net

Reduction to Alcohol Derivatives

Regioselectivity and Chemoselectivity in Multi-Functional Transformations

The presence of two different halogen atoms (chlorine and iodine) on the aromatic ring of this compound introduces challenges and opportunities in terms of regioselectivity and chemoselectivity. The differing reactivity of the carbon-halogen bonds allows for selective functionalization of the molecule.

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the bond dissociation energies and the ease of oxidative addition to the metal catalyst. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.

This differential reactivity allows for selective reactions at the C-3 position (iodo) while leaving the C-4 position (chloro) intact. A study on the closely related 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine (B1352245) demonstrated highly regioselective palladium-catalyzed amination at the iodine-bearing carbon. lookchem.com Using a Pd-BINAP catalyst system with a strong base like cesium carbonate, selective amination occurred at the C-I position, with no formation of the di-aminated product observed. lookchem.com This high chemoselectivity is crucial for the stepwise synthesis of complex, multi-substituted aromatic compounds. The results from these analogous substrates strongly suggest that this compound would undergo similar selective cross-coupling reactions at the C-I bond.

Table 1: Selective Palladium-Catalyzed Amination on an Analogous Chloro-iodopyridine Substrate This table presents data for the amination of 2-chloro-5-iodopyridine, demonstrating the high selectivity for reaction at the C-I bond over the C-Cl bond, a principle applicable to this compound.

| Entry | Aniline Derivative (R) | Catalyst System | Yield (%) |

| 1 | 4-CH₃ | Pd(OAc)₂ / BINAP | 95 |

| 2 | 4-CH₃O | Pd(OAc)₂ / BINAP | 93 |

| 3 | 4-F | Pd(OAc)₂ / BINAP | 92 |

| 4 | 4-EtOOC | Pd₂(dba)₃ / XANTPHOS | 98 |

| Data sourced from a study on halopyridines, illustrating selective amination. lookchem.com |

Selective Transformations of the Ester Group

The ethyl ester group of this compound is the primary site for several key chemical transformations, including hydrolysis, reduction, and transesterification. These reactions allow for the conversion of the ester into other important functional groups, such as carboxylic acids, alcohols, and different esters, respectively.

Hydrolysis: The conversion of this compound to 4-chloro-3-iodobenzoic acid is typically achieved through hydrolysis. Alkaline hydrolysis is a common method for this transformation. This reaction generally involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. The reaction for a structurally similar compound, ethyl 5-chloro-2-iodobenzoate, proceeds with sodium hydroxide in ethanol at elevated temperatures (70–80°C) over 2–4 hours, followed by neutralization with hydrochloric acid to yield the carboxylic acid. It is anticipated that this compound would react under similar conditions to produce 4-chloro-3-iodobenzoic acid.

Reduction: The ester functional group can be selectively reduced to a primary alcohol, yielding (4-chloro-3-iodophenyl)methanol. This transformation requires the use of a reducing agent capable of reducing esters. While specific conditions for this compound are not widely reported, general methods for ester reduction are applicable. For instance, the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent, is a classic method for reducing esters to primary alcohols. However, this method has limitations with halogenated compounds. More modern and selective reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, though they are less selective if other reducible functional groups are present. Biocatalytic reductions, using organisms like baker's yeast or specific enzymes, have also been employed for the reduction of related chloro-substituted esters, often with high stereoselectivity. asianpubs.orgresearchgate.net

Transesterification: this compound can undergo transesterification to form a different ester. This reaction involves reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst. For example, transesterification with phenols can be achieved, potentially using a potassium carbonate catalyst, to yield the corresponding phenyl ester. rsc.org The equilibrium of this reversible reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing one of the products. acs.org

Table 1: Summary of Selective Ester Transformations

| Transformation | Reactants | Typical Reagents | Product |

|---|---|---|---|

| Hydrolysis | This compound, Water | NaOH (aq), then HCl (aq) | 4-Chloro-3-iodobenzoic acid |

| Reduction | This compound | LiAlH₄ | (4-Chloro-3-iodophenyl)methanol |

| Transesterification | This compound, Phenol | K₂CO₃ | Phenyl 4-chloro-3-iodobenzoate |

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public literature. However, insights can be drawn from studies on structurally related compounds.

The kinetics of reactions involving the ester group are influenced by the electronic properties of the substituents on the aromatic ring. The chlorine and iodine atoms are both electron-withdrawing groups, which can affect the rate of nucleophilic attack at the carbonyl carbon of the ester. For instance, in the hydrolysis of esters, the rate-determining step is often the attack of the hydroxide ion on the carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of this step.

Kinetic studies on the cleavage of radical anions of haloaromatic compounds, including ethyl 4-chlorobenzoate (B1228818) and ethyl 4-iodobenzoate, have been conducted. researchgate.netresearchgate.net These studies provide information on the rates of electron transfer and bond cleavage, which are relevant to understanding the reactivity of this compound in redox reactions. The reduction potentials of ethyl 4-chlorobenzoate and other aryl iodides suggest that the ease of reduction is influenced by the halogen substituent. researchgate.net

Proposed Reaction Mechanisms and Transition State Analysis

The reactions of this compound are expected to proceed through well-established mechanistic pathways for ester transformations.

Hydrolysis Mechanism: The alkaline hydrolysis of this compound most likely follows the bimolecular acyl-nucleophilic substitution (BAc2) mechanism. epa.gov This mechanism involves two main steps:

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group. The ethoxide ion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

The transition state for the rate-determining step (the nucleophilic attack) is expected to be a high-energy, tetra-coordinated species. The electron-withdrawing nature of the chloro and iodo substituents on the benzene ring would stabilize this negatively charged transition state, thereby accelerating the reaction rate compared to an unsubstituted ethyl benzoate (B1203000).

Reduction Mechanism (with LiAlH₄): The reduction of the ester with lithium aluminum hydride also proceeds via nucleophilic attack.

Hydride Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination and Second Hydride Attack: The intermediate collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is then rapidly attacked by a second hydride ion to form an alkoxide intermediate.

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol product, (4-chloro-3-iodophenyl)methanol.

Transesterification Mechanism: The mechanism for transesterification is similar to that of hydrolysis, involving a nucleophilic attack on the carbonyl carbon by an alcohol molecule, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy group (ethoxide).

Computational studies on related reactions have been used to analyze transition state structures and calculate activation energies. acs.orgjyu.fi For this compound, theoretical calculations could provide valuable insights into the geometry and energy of the transition states for its various transformations, further elucidating the role of the halogen substituents in influencing its reactivity.

Derivatization and Advanced Functionalization Strategies

Modification of the Ester Group for Novel Derivatives

The ethyl ester group of the title compound can be readily modified to generate a variety of derivatives with altered properties and functionalities.

The ethyl group of the ester can be exchanged for longer or more complex alkyl chains through a process known as transesterification. transformationtutoring.com This reaction is typically catalyzed by an acid and involves reacting the ethyl ester with a different alcohol. britannica.com While direct transesterification of ethyl 4-chloro-3-iodobenzoate is not extensively detailed in the provided results, the general principle of Fischer esterification suggests its feasibility. britannica.com For instance, reacting the corresponding carboxylic acid (4-chloro-3-iodobenzoic acid) with a different alcohol in the presence of an acid catalyst would yield the desired ester. This strategy allows for the introduction of various alkyl groups, potentially influencing the molecule's physical and biological properties.

The ester functional group is a gateway to a multitude of other carboxylic acid derivatives, including amides and acyl chlorides.

Amide Formation: Amides can be synthesized from the corresponding ester, though direct reaction with an amine can be challenging. libretexts.org A more common approach involves first converting the ester to the carboxylic acid via hydrolysis, and then reacting the acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Alternatively, the ester can be directly converted to an amide by heating with an amine. transformationtutoring.com

Acyl Chloride Formation: The carboxylic acid, obtained from the hydrolysis of this compound, can be converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂). britannica.com This acyl chloride is a valuable intermediate for the synthesis of other esters and amides under milder conditions. transformationtutoring.combritannica.com

The following table summarizes the conversion of the ester group to other derivatives.

| Starting Material | Reagent(s) | Product |

| This compound | R'OH, H⁺ (acid catalyst) | Alkyl 4-chloro-3-iodobenzoate (Transesterification) |

| This compound | 1. NaOH, H₂O (Hydrolysis) 2. H₃O⁺ | 4-Chloro-3-iodobenzoic acid |

| 4-Chloro-3-iodobenzoic acid | SOCl₂ | 4-Chloro-3-iodobenzoyl chloride |

| 4-Chloro-3-iodobenzoyl chloride | R'NH₂ | N-Alkyl-4-chloro-3-iodobenzamide |

Extension of Alkyl Chain in Ester

Elaboration of the Halogenated Aromatic Ring

The di-halogenated benzene (B151609) ring of this compound offers numerous possibilities for further functionalization, leading to the creation of more complex molecular architectures.

The aromatic ring can be further substituted through electrophilic aromatic substitution reactions or by palladium-catalyzed cross-coupling reactions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration. For example, ethyl 4-chloro-3-nitrobenzoate has been synthesized, indicating the feasibility of introducing a nitro group onto a similar chloro-substituted benzoate (B1203000) ring. bldpharm.comsynquestlabs.comuni.lu The position of nitration on this compound would be directed by the existing substituents.

Amination: The introduction of an amino group can be accomplished through palladium-catalyzed amination reactions, a common method for forming carbon-nitrogen bonds. lookchem.com For instance, selective amination at the position of the iodine atom is possible due to its higher reactivity compared to the chlorine atom in such cross-coupling reactions. lookchem.com This allows for the synthesis of compounds like ethyl 4-chloro-3-aminobenzoate derivatives.

The table below illustrates the introduction of substituents on the aromatic ring.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | HNO₃, H₂SO₄ | Nitration | Ethyl 4-chloro-3-iodo-x-nitrobenzoate |

| This compound | R'NH₂, Pd catalyst, base | Buchwald-Hartwig Amination | Ethyl 4-chloro-3-(N-alkylamino)benzoate |

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Intramolecular cyclization reactions can be employed to construct fused ring systems. For example, a derivative of this compound could be functionalized with a suitable group that can then undergo a ring-closing reaction. Palladium-catalyzed reactions are frequently used to facilitate such cyclizations. wiley.comthieme-connect.com For instance, a derivative containing an appropriately positioned amine or alcohol could cyclize onto the aromatic ring, displacing one of the halogen atoms to form a fused heterocycle.

The halogen atoms on this compound, particularly the iodine, are ideal handles for constructing polyaromatic systems through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl system. This is a powerful method for creating carbon-carbon bonds between aromatic rings. clockss.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, also using a palladium catalyst, along with a copper co-catalyst, to form an aryl-alkyne. These alkynes can then be further elaborated into various polyaromatic structures.

The following table provides examples of cross-coupling reactions for the synthesis of polyaromatic systems.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst | Aryl-alkyne |

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Chloro 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds. For Ethyl 4-Chloro-3-iodobenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to precisely map its atomic connectivity and spatial arrangement.

Detailed ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons typically appear as a triplet from the methyl (CH₃) group and a quartet from the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The aromatic protons, influenced by the electron-withdrawing chloro and iodo substituents, resonate in the downfield region of the spectrum.

The ¹³C NMR spectrum provides further structural confirmation, with distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.4 | ~14 |

| Ethyl CH₂ | ~4.4 | ~61 |

| Aromatic H | 7.0 - 8.5 | - |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-I | - | ~95 |

| Aromatic C-COOEt | - | ~130 |

| Aromatic CH | - | 128 - 140 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, a suite of two-dimensional NMR experiments is utilized. rsc.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In this compound, a cross-peak between the ethyl CH₂ and CH₃ protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the signals of the aromatic protons to their corresponding carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. youtube.com For instance, the ethyl protons would show correlations to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, helping to piece together the aromatic substitution pattern. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of atoms. While less critical for a relatively rigid molecule like this, it can confirm through-space interactions.

Assignments of NMR spectra are often confirmed through a combination of these 2D techniques. rsc.org

Halogen Effects on Chemical Shifts and Coupling Constants

The presence of both chlorine and iodine on the benzene ring has a profound impact on the electronic environment and, consequently, the NMR chemical shifts. researchgate.netmodgraph.co.ukrsc.orgresearchgate.net

Inductive and Anisotropic Effects: Both halogens are electronegative and exert an electron-withdrawing inductive effect, which generally deshields nearby protons and carbons, shifting their signals downfield. researchgate.net However, halogens also exhibit magnetic anisotropy, which can lead to both shielding and deshielding effects depending on the position of the nucleus relative to the C-halogen bond. modgraph.co.uk

Heavy Atom Effect: The iodine atom, being a heavy atom, can influence the chemical shifts of adjacent carbons through spin-orbit coupling. rsc.org This effect typically causes a significant upfield shift (shielding) of the carbon directly attached to the iodine (the ipso-carbon). mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, C₉H₈ClIO₂. The precise mass measurement helps to distinguish it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. youtube.comlibretexts.orglibretexts.org

Common fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the ethoxy group oxygen can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

Loss of an alkene: A McLafferty rearrangement can occur, leading to the loss of ethylene (B1197577) (CH₂=CH₂) from the ethyl ester group.

Cleavage of the aromatic ring: The aromatic ring can also fragment, although this is less common for stable aromatic systems. libretexts.org

Loss of halogens: Fragmentation can also involve the loss of the chlorine or iodine atoms. miamioh.edu

The presence of chlorine and iodine is often indicated by characteristic isotopic patterns in the mass spectrum. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will give rise to M+ and M+2 peaks. miamioh.edu

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-methoxybenzoate |

Isotopic Signature Analysis of Chlorine and Iodine

The mass spectrum of this compound is uniquely defined by the isotopic composition of its halogen substituents. Iodine is monoisotopic, meaning it exists naturally as a single isotope, ¹²⁷I, with 100% abundance. periodictable.comlibretexts.orgorgchemboulder.com Therefore, it contributes a single, defined mass to any molecular or fragment ion.

In contrast, chlorine has two stable isotopes: ³⁵Cl and ³⁷Cl. usgs.gov Their natural abundances are approximately 75.8% and 24.2%, respectively, resulting in a characteristic 3:1 ratio. libretexts.orgsisweb.com This isotopic distribution gives rise to a distinct pattern in the mass spectrum for any chlorine-containing fragment. For the molecular ion (M⁺), two peaks will be observed: the M⁺ peak corresponding to molecules containing ³⁵Cl, and an "M+2" peak for molecules with ³⁷Cl. savemyexams.com The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, a clear signature for the presence of a single chlorine atom. libretexts.orgyoutube.com This pattern is invaluable for identifying the compound and confirming its elemental composition during mass spectrometric analysis.

Vibrational Spectroscopy (IR and Raman)

Characteristic Group Frequencies and Band Assignments

Although a complete experimental spectrum for this compound is not publicly available, a detailed assignment of its characteristic vibrational bands can be predicted based on data from analogous compounds and established frequency ranges. scholarsresearchlibrary.comsciensage.infopressbooks.pub The primary vibrational modes are associated with the ethyl ester group, the substituted benzene ring, and the carbon-halogen bonds.

A table of predicted characteristic frequencies for this compound is presented below.

| Predicted Wavenumber (cm⁻¹) | Intensity (IR / Raman) | Vibrational Mode Assignment | Reference / Notes |

| ~3100 | Medium / Medium | Aromatic C-H Stretch | Common for sp² C-H bonds. pressbooks.pub |

| ~2980 | Medium / Medium | Asymmetric CH₃ Stretch (Ethyl) | Characteristic of the ethyl group. |

| ~1725 | Strong / Medium | C=O Carbonyl Stretch (Ester) | A very strong and characteristic band in the IR spectrum. scholarsresearchlibrary.com |

| ~1580, ~1470 | Medium-Strong / Strong | Aromatic C=C Ring Stretch | Benzene rings show multiple bands in this region. pressbooks.pub |

| ~1250 | Strong / Medium | Asymmetric C-O-C Stretch (Ester) | |

| ~1100 | Medium / Strong | Symmetric C-O-C Stretch (Ester) | |

| 850 - 550 | Medium / Medium-Weak | C-Cl Stretch | This mode is often coupled with other vibrations. rsc.org |

| 600 - 500 | Medium / Strong | C-I Stretch | The C-I bond is weaker and involves a heavier atom, resulting in a lower frequency. |

This table is generated based on data from analogous compounds and general spectroscopic principles.

Identification of Conformation-Dependent Vibrations

The conformational flexibility of this compound is primarily due to the rotation of the ethoxycarbonyl group relative to the plane of the benzene ring. This rotation can give rise to different stable conformers (rotational isomers), which may coexist, particularly in the liquid or gas phase. core.ac.uk Each conformer can have a slightly different vibrational spectrum.

Vibrations involving the ester group and the adjacent C-C bond are most likely to be sensitive to conformational changes. For example, the C=O and C-O stretching frequencies can shift depending on the dihedral angle between the ester and the ring. acs.org In the solid state, the molecule is typically locked into a single, low-energy conformation, resulting in sharper spectral bands. In solution, the presence of multiple conformers could lead to broadened bands or the appearance of additional, smaller peaks corresponding to less populated conformers.

Detailed studies, often combining temperature-dependent spectroscopy with quantum chemical calculations (like Density Functional Theory, DFT), are required to precisely identify and assign these conformation-dependent vibrations. smsjournals.com Such analyses can distinguish between different conformers and provide insight into their relative energies and populations.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

While the crystal structure of this compound has not been reported, the structure of its close analog, Mthis compound , provides significant insight into the expected molecular geometry and packing. rsc.orgcymitquimica.com Analysis of this related structure reveals key details about bond lengths, angles, and the planarity of the molecule. The benzene ring is planar, with the halogen and ester substituents lying close to this plane.

In the solid state, molecules pack in a highly ordered three-dimensional lattice. The arrangement is dictated by a variety of intermolecular forces. In halogenated compounds like this, halogen bonding (where a halogen atom acts as an electrophilic region, or σ-hole, and interacts with a nucleophile) can be a significant directional force in the crystal packing, alongside standard van der Waals forces and C-H···O interactions. researchgate.netacs.org

A summary of crystallographic data for the analogous methyl ester is presented below.

| Parameter | Mthis compound |

| CCDC Number | 2145617 rsc.org |

| Empirical Formula | C₈H₆ClIO₂ |

| Formula Weight | 296.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | 90 |

| β (°) | Data not publicly available |

| γ (°) | 90 |

| Volume (ų) | Data not publicly available |

Polymorphism and Crystallization Studies

Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct solid-state forms, each with a different internal crystal lattice. oup.com These different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability. Aromatic esters, in particular, have been noted to exhibit polymorphism. mdpi.comresearchgate.net

While no polymorphs of this compound have been documented, studies on closely related molecules show that polymorphism is a distinct possibility. For instance, a derivative synthesized from ethyl 4-amino-3-iodobenzoate was found to crystallize in two different forms—one triclinic and one monoclinic—from the same solvent under slightly different conditions. researchgate.net

The crystallization of a specific polymorph is influenced by factors such as solvent choice, rate of cooling, temperature, and the presence of impurities. researchgate.netacs.org The potential for different intermolecular interactions, such as C-H···O hydrogen bonds versus halogen bonding, can lead to different packing arrangements and thus different polymorphs. A comprehensive screening of various crystallization conditions would be necessary to explore the potential polymorphic landscape of this compound.

Intermolecular Interactions in the Solid State (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is stabilized by a variety of non-covalent interactions. The presence of iodine and chlorine atoms, alongside the aromatic ring and the ethyl ester group, provides multiple sites for such interactions.

Halogen Bonding: The iodine atom in this compound is a prominent halogen bond donor. This is due to the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential known as a σ-hole along the C-I bond axis. This electrophilic region can interact favorably with nucleophilic atoms such as oxygen or nitrogen. In the crystal lattice of related iodinated compounds, C-I⋯O and C-I⋯N halogen bonds are common and play a significant role in the structural framework. iucr.orgresearchgate.net For instance, in the crystal structure of 1-methylpiperazinium 4-iodobenzoate (B1621894), C–I⋯N halogen bonding is observed to link molecular layers. iucr.orgcsic.es Similarly, the oxygen atoms of the carbonyl group in this compound are expected to act as halogen bond acceptors, leading to the formation of C–I⋯O=C interactions that direct the crystal packing. The strength of these interactions is influenced by other substituents on the aromatic ring. researchgate.net

π-π Stacking: The presence of the benzene ring in this compound facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, are crucial for the stabilization of the crystal lattice. In related aromatic compounds, offset π-π stacking is commonly observed, where the centroids of the interacting rings are displaced relative to one another. acs.orgsemanticscholar.org For example, in the polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, offset π-π stacking interactions between phenyl rings were identified as a key stabilizing feature, with intercentroid distances of approximately 3.84 Å to 4.17 Å. semanticscholar.org Similar interactions are expected to be present in the crystal structure of this compound, contributing to a densely packed arrangement.

Table 1: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bonding | C-I | Carbonyl Oxygen (O=C) | Major directional force in crystal packing |

| Hydrogen Bonding | Aromatic C-H, Ethyl C-H | Carbonyl Oxygen (O=C), Ether Oxygen (-O-) | Stabilization of the crystal lattice |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to crystal density and stability |

Conformational Analysis in Crystalline Forms

The conformation of this compound in the solid state is primarily determined by the orientation of the ethyl ester group relative to the benzene ring. The flexibility of the molecule arises from the rotation around the C(aromatic)-C(carbonyl) and C(carbonyl)-O(ether) single bonds.

The planarity of the molecule is a key aspect of its conformation. The dihedral angle between the plane of the benzene ring and the plane of the carboxylate group is a critical parameter. In related structures, this angle can vary. For example, in binuclear copper(II) 2-iodobenzoate (B1229623) complexes, the dihedral angle between the benzene ring and the carboxylate group was found to be 6.44 (11)° in one ligand and 25.67 (13)° in another, indicating significant conformational flexibility. researchgate.net

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is a direct consequence of different molecular conformations and packing arrangements. semanticscholar.org While no polymorphs of this compound have been reported in the searched literature, the existence of polymorphism in structurally similar compounds, such as ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, suggests that this compound could also exhibit this behavior. acs.orgsemanticscholar.org Different polymorphs would likely display variations in their intermolecular interaction patterns and, consequently, their physical properties. For instance, the two polymorphs of the aforementioned sulfonamide derivative, one triclinic and one monoclinic, exhibit different hydrogen bonding motifs (dimers vs. infinite chains) and varying strengths of π-π stacking interactions. semanticscholar.org

Table 2: Key Conformational Parameters for Aromatic Esters

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Dihedral Angle (Ring - COO) | The angle between the plane of the benzene ring and the carboxylate group. | Influences the overall molecular shape and packing efficiency. |

| Ethyl Group Conformation | The torsion angles within the ethyl chain (e.g., gauche vs. anti). | Can affect the local packing density and intermolecular contacts. |

Computational and Theoretical Studies on Ethyl 4 Chloro 3 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgsemanticscholar.org It is a common practice in computational chemistry to employ DFT to determine various properties of organic compounds. For a molecule like Ethyl 4-chloro-3-iodobenzoate, DFT calculations would typically be performed using software packages like Gaussian. acs.org

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the ethyl ester group, the substituted benzene (B151609) ring, and the halogen atoms.

While specific optimized geometry parameters for this compound are not published, studies on similar structures, such as substituted benzoate (B1203000) derivatives, provide insight into the expected structural features. researchgate.net For instance, the planarity of the benzene ring and the orientation of the ethyl ester group relative to the ring are key structural parameters that would be determined.

Some basic computational chemistry data for isomers of this compound are available from chemical suppliers and databases.

| Isomer | Property | Value | Source |

|---|---|---|---|

| Ethyl 2-chloro-4-iodobenzoate | Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.com |

| logP | 3.1213 | chemscene.com | |

| Hydrogen Bond Acceptors | 2 | chemscene.com | |

| Hydrogen Bond Donors | 0 | chemscene.com | |

| Rotatable Bonds | 2 | chemscene.com | |

| Ethyl 3-hydroxy-4-iodobenzoate | Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| logP | 2.1735 | chemscene.com | |

| Hydrogen Bond Acceptors | 3 | chemscene.com | |

| Hydrogen Bond Donors | 1 | chemscene.com | |

| Rotatable Bonds | 2 | chemscene.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. uni-bayreuth.de It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are critical parameters that provide insights into the kinetic stability and chemical reactivity of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the iodine atom, while the LUMO would be expected to have significant contributions from the carbonyl group and the aromatic ring. DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. nih.gov

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is key to understanding its chemical behavior, particularly its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. scholaris.cayoutube.com

MEP maps are calculated using DFT and are color-coded to indicate regions of negative and positive electrostatic potential. youtube.com

Red regions indicate a negative potential, corresponding to areas with an excess of electrons, which are prone to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the ester group.

Blue regions indicate a positive potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

The iodine atom in such structures can exhibit a region of positive electrostatic potential known as a "sigma-hole," which allows it to act as a halogen bond donor. scholaris.ca The MEP plot for this compound would provide valuable information about its intermolecular interaction capabilities. acs.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. To date, specific MD simulation studies on this compound have not been reported in the accessible scientific literature. However, the principles of how such studies would be conducted and the insights they would provide are well-established.

Conformational Landscape Exploration

Molecules are not static entities; they are flexible and can adopt various shapes or conformations due to the rotation around single bonds. The ethyl group and its connection to the benzoate ring in this compound allow for conformational flexibility.

MD simulations could be employed to explore the conformational landscape of this molecule. By simulating the molecule's motion over time, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors or catalysts. nih.gov

Interactions with Solvents or Catalytic Species

MD simulations are particularly powerful for studying how a molecule behaves in a specific environment, such as in a solvent or in the presence of a catalyst. For this compound, simulations could model its behavior in various organic solvents to understand solubility and solvent organization around the solute molecule.

Furthermore, if this compound were to be used in a reaction, MD simulations could help to visualize the dynamic process of its interaction with a catalyst. This could involve observing how the molecule approaches the active site of a catalyst, the specific intermolecular forces that guide this interaction (such as hydrogen bonds or halogen bonds), and the conformational changes that may occur upon binding.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture, crystal packing, and physicochemical properties of molecular solids. For a molecule like this compound, with multiple halogen atoms and a carbonyl group, a variety of NCIs are expected to play a significant role.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) interacting with a Lewis base. mdpi.comresearchgate.net In this compound, both the iodine and chlorine atoms can potentially act as halogen bond donors. The iodine atom, being larger and more polarizable, is expected to form stronger halogen bonds.

Computational chemistry provides tools to quantify and visualize these interactions. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these bonds. QTAIM analysis can locate bond critical points (BCPs) between the halogen and a nucleophile, with the electron density at the BCP indicating the strength of the interaction. NCI plots provide a visual representation of interaction regions in real space, color-coded to distinguish between strong attractive, weak van der Waals, and repulsive forces.

While the principles of halogen bonding are well-established for iodoaromatic compounds, specific computational studies quantifying or visualizing these interactions for this compound are not present in the surveyed literature. scholaris.ca A hypothetical study would likely investigate interactions such as I···O, I···Cl, Cl···O, or C-I···π contacts. nih.govresearchgate.net

Alongside halogen bonds, weaker interactions such as hydrogen bonds and van der Waals forces are crucial for stabilizing the crystal structure. In this compound, the ethyl group and aromatic ring provide hydrogens that can act as donors for weak C-H···O or C-H···Cl hydrogen bonds. The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsemanticscholar.org The surface is generated by partitioning the crystal electron density into molecular fragments, providing a map of intermolecular contacts.

Key features visualized on the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen or halogen bonds.

Fingerprint Plots : These are 2D histograms that summarize all the interactions in the crystal packing. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, I···H) can be calculated from these plots. iucr.org

While no Hirshfeld analysis has been published for this compound, studies on structurally similar compounds, such as polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, demonstrate the utility of this method. semanticscholar.orgacs.org In that related compound, Hirshfeld analysis was used to quantify various intermolecular contacts, revealing the dominant role of H···H, O···H, and I···H interactions in stabilizing the crystal structure. semanticscholar.org A similar analysis on the title compound would provide quantitative insight into its specific packing forces.

An illustrative table of the type of data generated from a Hirshfeld analysis is shown below. Note: This table is a hypothetical example and does not represent real data for this compound.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| I···H / H···I | 18.5 |

| Cl···H / H···Cl | 12.0 |

| O···H / H···O | 10.5 |

| C···H / H···C | 9.0 |

| Other | 5.0 |

Hydrogen Bonding and Van der Waals Interactions

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties of molecules. These calculations can provide valuable information that aids in the interpretation of experimental spectra.

NMR Spectroscopy : Chemical shifts (¹H, ¹³C) can be calculated to help assign peaks in experimental NMR spectra.

Vibrational Spectroscopy (IR & Raman) : Calculation of vibrational frequencies can help assign bands in infrared and Raman spectra to specific molecular motions, such as C=O stretching, C-Cl stretching, or aromatic ring vibrations.

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy.

While experimental IR data exists for related isomers like ethyl 4-iodobenzoate (B1621894) nist.gov, no computational studies predicting the spectroscopic properties of this compound were found in the literature search. Such a study would be valuable for confirming the structure and understanding the electronic and vibrational characteristics of the molecule.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition state structures. youtube.com For a molecule like this compound, potential reactions for investigation could include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), or hydrolysis of the ester group. nih.govepa.gov

DFT calculations can map the potential energy surface of a reaction, allowing for the location of the minimum energy pathway from reactants to products. The highest point along this pathway is the transition state, the structure of which provides critical insight into the reaction's feasibility and kinetics. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. acs.org

Despite the utility of these methods, no specific computational investigations into the reaction mechanisms or transition states involving this compound have been published in the reviewed scientific literature. shu.ac.uk

Applications of Ethyl 4 Chloro 3 Iodobenzoate As a Synthetic Building Block

Intermediate in Complex Organic Molecule Synthesis

The strategic placement of the halogen atoms and the ester group on the aromatic ring makes Ethyl 4-Chloro-3-iodobenzoate a key starting material for the synthesis of elaborate organic structures, including aromatic heterocycles and functionalized biaryls.

While direct, published examples of this compound being cyclized into a heterocyclic system are not extensively documented, its utility as a precursor is evident from the reactivity of closely related analogues. The C-I bond is a prime site for introducing functionalities that can subsequently participate in cyclization reactions to form nitrogen-, sulfur-, or oxygen-containing aromatic rings. For instance, related iodobenzoates are known to act as reagents in the synthesis of various heterocycles. biosynth.com

The synthesis of complex molecules often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, to form new carbon-carbon bonds at the position of the iodine atom. uni-muenchen.dersc.org This initial coupling step can introduce a substituent that bears the necessary functionality for a subsequent intramolecular reaction to form the heterocyclic ring. A doctoral thesis details a relevant Suzuki coupling reaction using a structurally similar compound, ethyl 4-amino-5-chloro-3-iodobenzoate, demonstrating the viability of this scaffold in complex syntheses that can lead to heterocyclic systems. uni-muenchen.de The introduced fragment can be designed to react with the ester, the chloro group, or an additional functional group to achieve the final heterocyclic structure.

The synthesis of biaryls—compounds containing two directly connected aromatic rings—is a cornerstone of modern organic chemistry, as this structural motif is prevalent in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions aimed at producing highly functionalized biaryls.

The most common methods for this transformation are the Suzuki-Miyaura and Negishi cross-coupling reactions. numberanalytics.comorganic-chemistry.org In these processes, the more reactive carbon-iodine bond of this compound selectively reacts over the more stable carbon-chlorine bond. harvard.edu

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu

Negishi Coupling : This method utilizes an organozinc reagent as the coupling partner with the aryl iodide, catalyzed by a palladium or nickel complex. rsc.orgorganic-chemistry.org The Negishi reaction is known for its high functional group tolerance and reactivity. organic-chemistry.org

The selective reaction at the C-I bond allows for the synthesis of a 4-chloro-3-aryl-benzoate derivative. The remaining chloro group can then be used for a second, different coupling reaction under more forcing conditions, enabling the programmed construction of complex, unsymmetrical biaryl or terphenyl systems.

A study on the functionalization of heterocycles provides a pertinent example of a Suzuki coupling reaction with a similar substrate, highlighting the conditions and components typically involved.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ethyl 4-amino-5-chloro-3-iodobenzoate | Diallylborate (generated in situ) | PdCl2 (4 mol%), dppf (4 mol%) | Cs2CO3 | Ethanol (B145695) (EtOH) | Ethyl 4-amino-3-allyl-5-chlorobenzoate |

Precursor for Aromatic Heterocycles

Contribution to Specialty Chemical Synthesis

Beyond its role in building complex core structures, this compound contributes to the synthesis of specialty chemicals designed for specific, high-value applications.

The biaryl and poly-aryl structures synthesized from this compound are fundamental precursors for advanced materials. numberanalytics.com These materials include liquid crystals and the organic components of Organic Light-Emitting Diodes (OLEDs), which are mainstays of modern display technology. numberanalytics.comresearchgate.net

The design of molecules for these applications often requires a rigid, conjugated core to achieve the desired electronic and photophysical properties. researchgate.net this compound serves as a foundational building block in the multi-step synthesis of these larger, more complex molecules. For example, triphenylene (B110318) derivatives, which are known to exhibit liquid crystalline properties, can be constructed through sequential aryl-aryl coupling reactions. cardiff.ac.uk The initial coupling at the C-I position of this compound provides a functionalized biaryl, which is an intermediate that can be further elaborated into the final material precursor. The specific substitution pattern (chloro and ester groups) allows for fine-tuning of the precursor's properties before its incorporation into a polymer or device.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate, for example, in Liquid Chromatography-Mass Spectrometry (LC-MS). qut.edu.au This often involves attaching a tag to the analyte that enhances its ionization efficiency or introduces a photo-labile group for tandem mass spectrometry experiments. qut.edu.au

Aryl iodide compounds are valuable scaffolds for designing new derivatization reagents because the iodine atom can be readily displaced or used in coupling reactions to attach the analyte-binding moiety. Research has been conducted on the development of iodinated benzamide (B126) reagents for the analysis of fatty acids. qut.edu.au For example, N-(2-aminoethyl)-4-iodobenzamide was synthesized to serve as a photo-labile derivatization agent. qut.edu.au

Although the direct use of this compound as a scaffold for a commercial derivatization reagent is not documented, its structure makes it a highly suitable candidate for such development. The ethyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing a handle to attach a reactive group for binding to analytes. The halogen substituents could be used to modulate the electronic properties or serve as attachment points for other functional parts of the reagent.

Future Research Directions and Outlook

Exploration of Novel Catalytic Transformations

The presence of two distinct halogen atoms on the aromatic ring of Ethyl 4-Chloro-3-iodobenzoate offers a rich platform for investigating novel catalytic transformations. The differential reactivity of the C-I and C-Cl bonds can be exploited for selective and sequential cross-coupling reactions.

Future research should focus on the development of highly selective catalysts that can discriminate between the iodo and chloro substituents. This would enable the stepwise introduction of different functional groups, leading to the synthesis of complex, multifunctional molecules. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly promising. acs.orgthieme-connect.de Investigating the influence of ligands, bases, and reaction conditions on the selectivity of these transformations will be crucial. nih.gov For instance, the use of specific phosphine (B1218219) ligands has been shown to influence the site-selectivity in cross-coupling reactions of dihalogenated compounds. acs.org

Furthermore, the development of copper-catalyzed cross-coupling reactions presents a more economical and sustainable alternative to palladium-based systems. rsc.org Exploring the utility of organoindium reagents in palladium-catalyzed cross-coupling reactions with aryl iodides could also lead to efficient synthetic methods. researchgate.net The insights gained from these studies could pave the way for the streamlined synthesis of a wide array of polysubstituted aromatic compounds with potential applications in pharmaceuticals and materials science.

Asymmetric Synthesis Incorporating the Benzoate (B1203000) Scaffold

The development of asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. pharmasalmanac.com The benzoate scaffold of this compound can be leveraged for the development of novel asymmetric syntheses.

One promising approach involves the asymmetric reduction of a ketone precursor to introduce a chiral alcohol center. Biocatalysis, using enzymes such as reductases from Saccharomyces cerevisiae, has proven effective in the asymmetric synthesis of related chiral building blocks like (S)-ethyl-4-chloro-3-hydroxybutanoate. nih.govasianpubs.org Future work could explore the enzymatic reduction of a corresponding keto-derivative of this compound to produce enantiomerically pure alcohols.

Another avenue lies in the development of organocatalytic asymmetric reactions. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving the benzoate moiety. acs.org For example, cascade reactions involving the benzoate scaffold could be designed to construct complex chiral heterocyclic structures. acs.org The synthesis of chiral sulfoxides, an important class of compounds, can be achieved through stereoselective methods, and the principles could be applied to derivatives of this compound. acs.org

Advanced Material Science Applications of Derivatives

The functionalization of this compound can lead to the creation of novel materials with unique properties. The ability to introduce various substituents at the 3- and 4-positions allows for the fine-tuning of the electronic and photophysical properties of its derivatives.

Derivatives of this compound could serve as precursors for the synthesis of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). acs.org For instance, substituted benzoates have been explored for the covalent modification of lignocellulosic biopolymers to create functional materials. acs.org The incorporation of this halogenated benzoate into polymer backbones or as side chains could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Furthermore, the synthesis of organoboron-embedded functional materials from benzoate derivatives has shown promise in photovoltaic and luminescence applications. rsc.org By strategically incorporating boron-containing moieties onto the this compound scaffold, new materials with tailored electronic and optical properties could be developed. The study of inter-halide interactions in halogenated pyran analogues suggests that the specific arrangement of halogens can influence molecular conformation and crystal packing, which are critical for material properties. beilstein-journals.org

Methodologies for Sustainable Synthesis of Halogenated Benzoates

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. purkh.comjocpr.com Future research should focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and other halogenated benzoates.

This includes the use of greener solvents, such as water or supercritical CO2, and the development of solvent-free reaction conditions. jocpr.comsemanticscholar.org Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a promising solvent-free alternative to traditional solution-based synthesis. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of metal complexes with halogen-substituted benzoates. rsc.orgresearchgate.net

Moreover, the development of catalytic methods that utilize earth-abundant and less toxic metals is a key aspect of sustainable chemistry. diva-portal.org Exploring the use of catalysts that can be easily recovered and reused would further enhance the sustainability of the synthetic process. Additionally, developing eco-friendly procedures for halogenation reactions, such as using sodium halides with aqueous hydrogen peroxide, can reduce the environmental footprint of producing these important building blocks. rsc.org The adoption of these green chemistry principles will be essential for the environmentally responsible production and application of halogenated benzoates in the future. nih.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Ethyl 4-Chloro-3-iodobenzoate, and how are spectral discrepancies resolved?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR , and mass spectrometry (EI or ESI-MS) to confirm molecular structure. For instance, NMR can identify substituent positions (e.g., chlorine and iodine) via coupling patterns and chemical shifts . If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with high-resolution MS to rule out isotopic interference or impurities. Spiking experiments with known standards or alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) may resolve ambiguities .

Q. How is this compound typically synthesized, and what are common yield-limiting factors?

- Methodological Answer : A standard route involves iodination of ethyl 4-chlorobenzoate using iodine monochloride (ICl) in acetic acid or chloroform under controlled temperatures (40–60°C) . Yield limitations often stem from:

- Competitive side reactions (e.g., di-iodination or ester hydrolysis).

- Incomplete halogen exchange due to steric hindrance from the ethyl ester group.

Optimize by adjusting stoichiometry (1.1–1.3 eq ICl) and monitoring reaction progress via TLC or in-situ IR .

Advanced Research Questions

Q. How do electronic effects of the chloro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho-iodo and para-chloro groups create a polarized electronic environment. The iodo substituent acts as a directing group for Suzuki-Miyaura couplings, while the chloro group deactivates the ring, slowing undesired side reactions. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via X-ray crystallography or kinetic profiling (e.g., monitoring coupling rates with varying palladium catalysts) is recommended .

Q. What strategies resolve contradictions in purity assessments (e.g., GC-MS vs. elemental analysis)?

- Methodological Answer : Discrepancies may arise from:

- Volatile impurities undetected by elemental analysis.

- Matrix effects in GC-MS suppressing ionization.

Address by: - Purification : Recrystallize using mixed solvents (e.g., hexane/ethyl acetate) to remove non-polar contaminants .

- Complementary techniques : Combine HPLC-UV with charged aerosol detection (CAD) for non-UV-active impurities .

Q. How can reaction conditions be optimized to minimize dehalogenation during catalytic transformations?

- Methodological Answer : Dehalogenation often occurs under reducing conditions (e.g., hydrogenation). Mitigate by:

- Catalyst selection : Use Pd/C with controlled H₂ pressure (<5 atm) or switch to nickel catalysts for milder reduction.

- Additives : Introduce chelating agents (e.g., EDTA) to sequester metal impurities that promote side reactions.

Monitor via ICP-MS for metal leaching and XPS to assess catalyst surface integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products